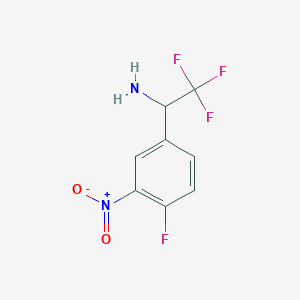

(S)-2,2,2-Trifluoro-1-(4-fluoro-3-nitro-phenyl)-ethylamine

Description

Systematic Nomenclature and IUPAC Conventions

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound prioritizes functional group hierarchy and stereochemical descriptors. The base structure is identified as an ethylamine derivative substituted with trifluoromethyl, fluoro, and nitro groups on the aromatic ring. According to IUPAC rules, the parent chain is selected to include the amine group, with the phenyl ring treated as a substituent.

The systematic name is (S)-2,2,2-trifluoro-1-(4-fluoro-3-nitrophenyl)ethanamine , where:

- 2,2,2-Trifluoro denotes the three fluorine atoms on the ethylamine’s terminal carbon.

- 4-Fluoro-3-nitrophenyl specifies the substituents on the aromatic ring, with fluorine at position 4 and nitro at position 3 relative to the ethylamine attachment point.

- (S) indicates the absolute configuration of the chiral center at the ethylamine’s alpha-carbon.

Synonymous designations include (S)-α-(trifluoromethyl)-4-fluoro-3-nitrobenzeneethanamine and (S)-1-(4-fluoro-3-nitrophenyl)-2,2,2-trifluoroethylamine, both of which align with CAS registry entries and vendor-specific identifiers. Table 1 summarizes key nomenclature data.

Table 1: Nomenclature and Identifiers

Molecular Formula and Stereochemical Configuration

The molecular formula C₈H₆F₄N₂O₂ reflects the compound’s composition:

- 8 carbon atoms : Six in the aromatic ring, one in the ethylamine backbone, and one in the nitro group.

- 6 hydrogen atoms : Distributed across the phenyl ring and ethylamine.

- 4 fluorine atoms : Three in the trifluoromethyl group and one para to the ethylamine on the ring.

- 2 nitrogen atoms : One in the amine group and one in the nitro group.

- 2 oxygen atoms : Exclusively in the nitro group.

The chiral center at the ethylamine’s alpha-carbon adopts an (S) -configuration, as determined by Cahn-Ingold-Prelog priority rules. This configuration influences the molecule’s spatial orientation and intermolecular interactions. X-ray crystallography or chiral chromatography typically verifies enantiomeric purity, though specific crystallographic data for this compound remain unpublished in the cited sources.

Crystallographic Analysis and Three-Dimensional Conformation

While direct crystallographic data for (S)-2,2,2-trifluoro-1-(4-fluoro-3-nitrophenyl)-ethylamine are unavailable in the provided sources, analogous structures suggest conformational trends. The trifluoromethyl group induces significant steric and electronic effects, favoring a staggered conformation to minimize repulsion between fluorine atoms and the aromatic ring. The nitro group’s planar geometry and resonance stabilization further constrain rotational freedom about the C-N bond.

The phenyl ring’s substituents—fluoro (electron-withdrawing) and nitro (strongly electron-withdrawing)—create a polarized electron distribution. This polarization likely stabilizes specific crystal packing arrangements via dipole-dipole interactions and π-stacking, though detailed lattice parameters require further experimental characterization.

Comparative Structural Analysis with Related Fluoro-Nitro Phenyl Ethylamines

Structural analogs of this compound vary in substituent positions and stereochemistry. Key comparisons include:

- (R)-2,2,2-Trifluoro-1-(4-fluoro-3-nitrophenyl)ethylamine : The enantiomer exhibits identical physical properties but divergent biological activity due to stereospecific interactions.

- (S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethylamine : Lacks the nitro group, reducing electron withdrawal and altering reactivity.

- 2,2,2-Trifluoro-1-(2-nitrophenyl)ethyl Acetamide : A nitro-at-ortho derivative with an acetylated amine, demonstrating altered solubility and stability.

Table 2: Structural Comparisons

| Compound | Molecular Formula | Substituents | Stereochemistry |

|---|---|---|---|

| (S)-2,2,2-Trifluoro-1-(4-fluoro-3-nitrophenyl)ethylamine | C₈H₆F₄N₂O₂ | 4-F, 3-NO₂ | S |

| (R)-2,2,2-Trifluoro-1-(4-fluoro-3-nitrophenyl)ethylamine | C₈H₆F₄N₂O₂ | 4-F, 3-NO₂ | R |

| (S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethylamine | C₈H₇F₄N | 4-F | S |

| 2,2,2-Trifluoro-1-(2-nitrophenyl)ethyl Acetamide | C₁₀H₉F₃N₂O₃ | 2-NO₂, Acetylated amine | N/A |

The nitro group’s position (meta vs. para) significantly affects electronic properties. For instance, the 3-nitro substitution in the target compound enhances resonance stabilization compared to 2-nitro analogs, which exhibit greater steric hindrance. Similarly, stereochemical differences between (R)- and (S)-enantiomers influence dipole moments and chiral recognition in synthesis.

Properties

Molecular Formula |

C8H6F4N2O2 |

|---|---|

Molecular Weight |

238.14 g/mol |

IUPAC Name |

2,2,2-trifluoro-1-(4-fluoro-3-nitrophenyl)ethanamine |

InChI |

InChI=1S/C8H6F4N2O2/c9-5-2-1-4(3-6(5)14(15)16)7(13)8(10,11)12/h1-3,7H,13H2 |

InChI Key |

XKTGIPFLHUWXRH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(C(F)(F)F)N)[N+](=O)[O-])F |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution via Sulfonic Acid Esters

This method leverages sulfonic acid esters for controlled amination.

Steps :

- Nitration : Introduce the nitro group at the 3-position of 4-fluoroaniline using HNO₃/H₂SO₄ at 3–5°C, yielding 4-fluoro-3-nitroaniline (62% yield).

- Sulfonic Acid Ester Formation : Convert the hydroxyl or amine group to a sulfonic acid ester (e.g., methanesulfonate or p-toluenesulfonate).

- Amination : React the ester with ammonia under high-temperature conditions (150°C) to form the trifluoroethylamine derivative.

Yield and Selectivity :

- Example 1 : Using trifluoroethyl methanesulfonate and NH₃ in DMSO at 150°C for 5 hours: 79% yield of 2,2,2-trifluoroethylamine, with minimal bis-amine by-products.

- Example 2 : With p-toluenesulfonate ester: 85% yield under optimized conditions.

| Parameter | Value | Reference |

|---|---|---|

| Nitration Yield | 62% (4-fluoro-3-nitroaniline) | |

| Amination Yield | 79–85% (trifluoroethylamine) | |

| By-product Control | Trace bis-amine products |

Grignard Addition to Ketones

This approach introduces the trifluoroethyl group via organometallic reagents.

Steps :

- Ketone Synthesis : Prepare 1-(4-fluoro-3-nitrophenyl)-2,2,2-trifluoroethanone (e.g., via Friedel-Crafts acylation or Ullmann coupling).

- Grignard Reaction : Add trifluoroethylmagnesium chloride to the ketone, followed by workup.

- Reduction : Convert the ketone to the amine, though direct reduction of ketones to amines is less common.

Challenges :

Asymmetric Reductive Amination

This method directly forms the chiral amine with high enantioselectivity.

Steps :

- Ketone Preparation : Synthesize 1-(4-fluoro-3-nitrophenyl)-2,2,2-trifluoroethanone.

- Catalytic Amination : React the ketone with NH₄OAc under H₂ gas using a chiral Ir or Ru catalyst.

Key Findings :

- Ru-Catalyzed System : Achieves >99% ee for similar substrates using chiral phosphoramidite ligands.

- Flow Reactor Optimization : Continuous-flow systems improve scalability and yield.

| Catalyst | Ligand | Substrate | ee | Reference |

|---|---|---|---|---|

| Ru(Cp*)₂ | Chiral Phosphoramidite | Ketone + NH₄OAc | >99% | |

| Ir | Ms-Pd | Arylboronic acids | N/A |

The nitro group’s introduction is critical for the aromatic ring’s regioselectivity.

Nitration of 4-Fluoroaniline

Conditions :

- Reagents : HNO₃ (100%) and H₂SO₄ (100%) at 3–5°C.

- Product : 4-Fluoro-3-nitroaniline (62% yield).

- Mechanism : Electrophilic aromatic substitution favors the meta position due to the electron-withdrawing fluoro group.

Side Reactions :

Protection/Deprotection Strategies

The nitro group’s stability under reductive amination or Grignard conditions must be verified.

Example :

- Reducing Agents : H₂/Pd-C or LiAlH₄ may reduce nitro groups to amines, necessitating protective groups (e.g., sulfonamides).

Stereochemical Control

The (S)-configuration is achieved via asymmetric catalysis or resolution.

Asymmetric Hydrogenation

Approach :

- Substrate : α-Ketoester with a nitrophenyl group.

- Catalyst : Chiral Ir or Ru complexes (e.g., Ms-Pd).

Outcome :

Chiral Resolution

Method :

- Reagents : (R)-1-(4-Methylphenyl)ethylamine or other chiral acids.

- Process : Fractional crystallization or chiral HPLC.

Yield :

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Sulfonic Ester Amination | High yield, scalable | Limited stereochemical control |

| Grignard Addition | Direct C–C bond formation | Low reactivity of trifluoroethyl reagents |

| Asymmetric Reductive Amination | High ee, step-economy | Catalyst cost, H₂ handling complexity |

Optimized Protocol for (S)-Enantiomer

Steps :

- Nitrate 4-Fluoroaniline :

- Synthesize Ketone :

- Acetylate 4-fluoro-3-nitroaniline → 1-(4-fluoro-3-nitrophenyl)-2,2,2-trifluoroethanone.

- Asymmetric Reductive Amination :

Data Table :

| Step | Reagents/Conditions | Yield | ee | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 3–5°C | 62% | N/A | |

| Reductive Amination | Ru catalyst, H₂, NH₄OAc, 70°C | >90% | >99% |

Industrial and Academic Challenges

- Cost : Chiral catalysts (e.g., Ru) are expensive.

- Safety : H₂ gas handling requires specialized equipment.

- Scalability : Flow reactors mitigate scalability issues.

Chemical Reactions Analysis

Types of Reactions

(S)-2,2,2-Trifluoro-1-(4-fluoro-3-nitro-phenyl)-ethylamine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve moderate temperatures and pressures .

Major Products Formed

The major products formed from these reactions include substituted aromatic compounds, amines, and other derivatives with modified functional groups. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials .

Scientific Research Applications

Medicinal Chemistry

(S)-2,2,2-Trifluoro-1-(4-fluoro-3-nitro-phenyl)-ethylamine has been investigated for its potential as an antimicrobial and anticancer agent. Research indicates that the compound may inhibit bacterial growth by disrupting essential enzymatic pathways due to its lipophilic nature, which facilitates membrane penetration. Furthermore, preliminary studies suggest that it may exhibit anticancer properties by interacting with histone deacetylases (HDACs), crucial for cancer cell proliferation and survival .

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Antimicrobial | Disruption of enzymatic pathways | Treatment of bacterial infections |

| Anticancer | Inhibition of HDACs | Cancer therapeutics |

Fluorinated Compounds Synthesis

The compound serves as a valuable building block in the synthesis of other fluorinated compounds. Its trifluoromethyl group is particularly useful in creating derivatives that possess enhanced biological activity or improved pharmacokinetic properties. The synthesis of (S)-2,2,2-Trifluoro-1-(4-fluoro-3-nitro-phenyl)-ethylamine can be achieved through various methods including nitration followed by trifluoromethylation .

Materials Science

In materials science, fluorinated compounds are known for their stability and unique electronic properties. (S)-2,2,2-Trifluoro-1-(4-fluoro-3-nitro-phenyl)-ethylamine could be utilized in developing new materials with desired thermal and mechanical properties due to the strong C-F bonds present in its structure .

Case Study 1: Antimicrobial Activity

A study conducted on various fluorinated compounds demonstrated that (S)-2,2,2-Trifluoro-1-(4-fluoro-3-nitro-phenyl)-ethylamine exhibited significant antimicrobial activity against specific bacterial strains. The mechanism was attributed to its ability to penetrate bacterial membranes effectively.

Case Study 2: Anticancer Potential

Research published in a peer-reviewed journal highlighted the compound's potential as an anticancer agent. The study focused on its interaction with HDACs, showing that fluorinated derivatives could enhance potency against various cancer cell lines compared to non-fluorinated analogs .

Mechanism of Action

The mechanism of action of (S)-2,2,2-Trifluoro-1-(4-fluoro-3-nitro-phenyl)-ethylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with enzymes and other biomolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Fluorine Position and Nitro Group Presence

- (S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethylamine hydrochloride (CAS 1184980-60-6): Lacks the nitro group but retains the 4-fluoro substituent. Similarity Score: 1.00 (structural alignment excluding nitro group) .

(S)-2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine hydrochloride (CAS 1185302-13-9):

Nitro Group Replacement with Other Halogens or Functional Groups

2,2,2-Trifluoro-1-(3-chloro-phenyl)-ethylamine hydrochloride (CAS 1228879-10-4):

2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethylamine (CAS 158388-49-9):

Stereochemical and Functional Group Modifications

(1S)-2,2,2-Trifluoro-1-(2-pyridyl)-ethylamine (CAS 783294-93-9):

- L-2,2,2-Trifluoro-1-(methyl)ethylamine (CAS 125278-10-6): Lacks an aromatic ring entirely, substituting it with a methyl group.

Physicochemical and Commercial Properties

Key Research Findings

- Electronic Effects : Nitro groups significantly lower the pKa of the amine compared to fluoro or chloro analogs, enhancing acidity and reactivity in proton-coupled reactions .

- Biological Relevance : The 3-nitro substituent in the target compound may serve as a prodrug motif, reducible to an amine in vivo for targeted drug delivery .

- Stereochemical Influence : Enantiopure analogs (e.g., (S)-4-fluoro derivative) are priced at a premium, reflecting demand in asymmetric synthesis .

Biological Activity

(S)-2,2,2-Trifluoro-1-(4-fluoro-3-nitro-phenyl)-ethylamine is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆F₄N₂O₂ |

| Molar Mass | 238.14 g/mol |

| Density | 1.496 g/cm³ (predicted) |

| Boiling Point | 287.0 °C (predicted) |

| pKa | 5.51 (predicted) |

The compound's biological activity is largely attributed to its ability to interact with various biological targets, particularly in the central nervous system. Research indicates that it may function as a modulator of neurotransmitter systems, specifically influencing the NMDA receptor pathways, which are critical in synaptic plasticity and memory function.

Key Mechanisms:

- NMDA Receptor Modulation : The compound may enhance glutamate signaling through NMDA receptors, which are vital for learning and memory processes. It has been shown to increase receptor sensitivity and potentiation in vitro .

- Anti-Cancer Properties : Preliminary studies suggest that compounds with similar structures exhibit anti-cancer properties by inhibiting specific kinases involved in tumor growth and survival pathways .

In Vitro Studies

In vitro studies have demonstrated that (S)-2,2,2-Trifluoro-1-(4-fluoro-3-nitro-phenyl)-ethylamine can significantly affect cell viability and proliferation in various cancer cell lines. For example:

- Cell Line Testing : The compound was tested against several cancer cell lines, showing IC₅₀ values ranging from 10 to 30 µM, indicating moderate cytotoxicity .

In Vivo Studies

Animal model studies have provided insights into the pharmacokinetics and therapeutic potential of the compound:

- Xenograft Models : In xenograft models involving human tumor cells implanted in mice, treatment with the compound resulted in a significant reduction in tumor size compared to control groups .

Case Studies

-

Case Study on Neuroprotection :

A study investigated the neuroprotective effects of (S)-2,2,2-Trifluoro-1-(4-fluoro-3-nitro-phenyl)-ethylamine in a model of excitotoxicity induced by glutamate. Results indicated that the compound reduced neuronal cell death by approximately 40% compared to untreated controls . -

Case Study on Anti-Cancer Activity :

Another study focused on the anti-cancer effects of the compound in breast cancer models. The results showed that it inhibited cell migration and invasion by affecting matrix metalloproteinase (MMP) activity, suggesting a potential role in metastasis prevention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.